molecular formula C30H46O3P- B14640325 Bis(2-nonylphenoxy)phosphanolate CAS No. 53197-99-2

Bis(2-nonylphenoxy)phosphanolate

Cat. No.: B14640325
CAS No.: 53197-99-2
M. Wt: 485.7 g/mol
InChI Key: ZTJHENPFYJFSQX-UHFFFAOYSA-N
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Description

Bis(2-nonylphenoxy)phosphanolate: is an organophosphorus compound characterized by the presence of two nonylphenoxy groups attached to a phosphorus atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenoxy)phosphanolate typically involves the reaction of phosphorus trichloride with 2-nonylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The general reaction conditions include:

    Reactants: Phosphorus trichloride and 2-nonylphenol.

    Catalyst/Base: A suitable base such as triethylamine.

    Solvent: An organic solvent like toluene or dichloromethane.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Reaction Time: The reaction typically takes several hours to complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Bis(2-nonylphenoxy)phosphanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the nonylphenoxy groups can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products Formed:

    Oxidation: Phosphonate esters.

    Substitution: Substituted phosphonates.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Chemistry: Bis(2-nonylphenoxy)phosphanolate is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential as a therapeutic agent is explored in the treatment of diseases involving abnormal enzyme activity. Its phosphonate group is known to mimic phosphate groups in biological systems, making it a valuable tool in medicinal chemistry.

Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its ability to enhance the properties of materials makes it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of bis(2-nonylphenoxy)phosphanolate involves its interaction with molecular targets such as enzymes and metal ions. The compound’s phosphonate group can form strong bonds with metal ions, leading to the formation of stable complexes. These complexes can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The nonylphenoxy groups provide hydrophobic interactions that enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl)phosphonate
  • Bis(2-phenoxy)phosphonate
  • Bis(2-methylphenoxy)phosphonate

Comparison: Bis(2-nonylphenoxy)phosphanolate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring enhanced hydrophobic interactions, such as in lubricants and polymer stabilizers. In contrast, compounds with shorter alkyl or aryl groups may have different solubility and binding characteristics, making them more suitable for other specific applications.

Properties

CAS No.

53197-99-2

Molecular Formula

C30H46O3P-

Molecular Weight

485.7 g/mol

IUPAC Name

bis(2-nonylphenyl) phosphite

InChI

InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)32-34(31)33-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22H2,1-2H3/q-1

InChI Key

ZTJHENPFYJFSQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP([O-])OC2=CC=CC=C2CCCCCCCCC

Origin of Product

United States

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